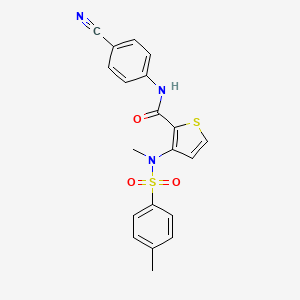

N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-(4-Cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-cyanophenyl group at the amide nitrogen and a N-methyl-p-toluenesulfonamido group at the 3-position of the thiophene ring.

Properties

IUPAC Name |

N-(4-cyanophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-14-3-9-17(10-4-14)28(25,26)23(2)18-11-12-27-19(18)20(24)22-16-7-5-15(13-21)6-8-16/h3-12H,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJUEYFTPFYCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

Piperidinyl Group Introduction: The piperidinyl group can be introduced through a nucleophilic substitution reaction.

Pyridazinyl Group Formation: The pyridazinyl group is formed through a cyclization reaction involving appropriate precursors.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics make it a candidate for drug development, particularly in the following areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been evaluated in vitro. Similar derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of cell proliferation and induction of programmed cell death .

The biological activity of N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide has been explored through several studies:

Case Studies Overview

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability with IC50 value of 15 µM after 48 hours |

| Anti-inflammatory Effects | Investigate effects on macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages |

Detailed Findings

- Antimicrobial Activity :

- Anticancer Evaluation :

- Inflammation Model Study :

Future Research Directions

Given the promising results from preliminary studies, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects could lead to optimized derivatives with enhanced activity.

- In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound.

- Combination Therapies : Investigating the effectiveness of this compound in combination with existing therapies could enhance treatment outcomes for bacterial infections and cancers.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares a thiophene-2-carboxamide core with several analogs, but differences in substituents significantly influence physicochemical and biological properties:

Key Observations :

Computational and Spectroscopic Insights

- Molecular Modeling: Tools like AutoDock4 have been used to study thiophene derivatives’ receptor interactions. The target compound’s cyano and sulfonamido groups may engage in unique binding modes compared to chlorophenyl or nitro-substituted analogs.

- Spectroscopic Data : IR and NMR spectra of similar compounds (e.g., T-IV series in ) show characteristic peaks for C=O (~1650 cm⁻¹) and S=O (~1150 cm⁻¹), which would align with the target compound’s functional groups.

Biological Activity

N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a carboxamide functional group, and a sulfonamide moiety, which contribute to its biological properties. The presence of the cyanophenyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, primarily through interactions with specific protein targets or pathways. For N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide, potential mechanisms include:

- Inhibition of Protein Kinases : Similar compounds have been shown to act as inhibitors of various kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy .

- Modulation of Enzyme Activity : The sulfonamide group is known to interact with active sites of enzymes, potentially leading to changes in enzymatic activity that can affect metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide have demonstrated:

- Cytotoxic Effects : In vitro studies show that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways .

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

Antimicrobial Properties

There is also evidence suggesting antimicrobial activity associated with thiophene derivatives. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes may contribute to its effectiveness against a range of pathogens .

Case Studies and Research Findings

-

Case Study on Anticancer Effects :

- A study evaluated a series of thiophene derivatives for their anticancer activity against various human cancer cell lines. N-(4-cyanophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide was included in the screening, showing significant cytotoxicity against breast and lung cancer cells with IC50 values in the low micromolar range .

- High-Throughput Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.